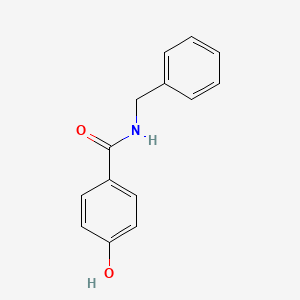

N-benzyl-4-hydroxybenzamide

Description

Historical Context of Benzamide (B126) Derivatives and Initial Academic Investigations on N-benzyl-4-hydroxybenzamide

The study of benzamide derivatives represents a significant area within medicinal chemistry, with its origins tracing back to the mid-20th century. It was during this period that scientists began to systematically explore compounds featuring the benzamide structural motif for their therapeutic potential. This class of organic compounds proved to be remarkably versatile, leading to the development of pharmaceuticals with a wide range of applications, including analgesics, antidepressants, antiemetics, and antipsychotics. The foundational research into benzamides established them as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and demonstrated their ability to interact with various biological targets. ontosight.ai

The core structure, a benzene (B151609) ring attached to an amide functional group, allows for extensive modification, enabling researchers to conduct detailed structure-activity relationship (SAR) studies. These investigations systematically alter the chemical structure to understand how specific molecular features influence biological activity. Early work focused on the synthesis of various derivatives and screening them for biological effects. While specific initial academic investigations focusing solely on this compound are not extensively documented in readily available literature, its synthesis and study fall within the broader historical exploration of N-substituted benzamides. The synthesis of such compounds generally involves established methods of amide bond formation, such as the reaction between an acid chloride (like 4-hydroxybenzoyl chloride) and an amine (benzylamine). The exploration of N-benzyl benzamide derivatives gained momentum as researchers sought to develop selective enzyme inhibitors and other therapeutic agents. nih.gov

Academic Significance of this compound within Chemical Biology and Medicinal Chemistry Research

The academic significance of this compound lies primarily in its role as a foundational scaffold and synthetic intermediate in the design and discovery of new bioactive molecules. researchgate.net Its structure combines three key features that are valuable in medicinal chemistry: a hydroxylated phenyl ring, an amide linker, and a benzyl (B1604629) group. Each of these can be modified to fine-tune the compound's properties to interact with specific biological targets. nih.gov

In chemical biology and medicinal chemistry, this compound and its analogues serve as crucial tools for probing biological systems and as starting points for drug development programs. Research has demonstrated that derivatives of this scaffold exhibit a wide spectrum of biological activities. For instance, the N-benzyl benzamide core is present in a series of potent and highly selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov In these studies, the N-benzyl moiety and substitutions on the benzamide ring were systematically varied to optimize inhibitory activity, with some derivatives showing sub-nanomolar potency. nih.gov

Furthermore, the general structure of N-substituted hydroxybenzamides has been explored for various other therapeutic applications. Studies on related N-benzoyl-2-hydroxybenzamides have identified compounds with significant activity against protozoan parasites, including Plasmodium falciparum, the parasite that causes malaria. nih.gov In one study, modifications to the benzoyl and phenol (B47542) rings led to a compound with activity 21-fold superior to the standard antimalarial drug chloroquine (B1663885) against a resistant strain. nih.gov The this compound framework is also conceptually related to meta-amido phenols investigated as antitubercular agents, where the N-benzyl group was considered as a replacement for other substituents to improve metabolic stability. jst.go.jp These examples underscore the compound's importance as a versatile and adaptable template for developing targeted therapeutic agents.

Current Research Trajectories and Emerging Academic Frontiers for this compound Derivatives

Current research involving the this compound scaffold is focused on refining its structure to create highly selective and potent agents for complex diseases, particularly neurodegenerative disorders and infectious diseases. One of the most promising frontiers is the development of selective butyrylcholinesterase (BChE) inhibitors for the potential treatment of advanced Alzheimer's disease. nih.gov Recent studies have reported the synthesis of a series of N-benzyl benzamide derivatives that inhibit BChE with IC50 values ranging from picomolar to nanomolar concentrations. nih.gov The research highlighted specific derivatives, such as S11-1014 and S11-1033, which not only showed potent inhibition but also demonstrated neuroprotective effects in oxidative damage models and therapeutic effects in animal models of cognitive impairment. nih.gov

Another emerging area is the investigation of related benzamide structures as antitubercular agents. Research into meta-amido bromophenols, which share structural similarities with this compound, has identified compounds with potent activity against Mycobacterium tuberculosis (Mtb), including clinically isolated multidrug-resistant strains. jst.go.jp This line of inquiry focuses on optimizing the scaffold to enhance metabolic stability and in vivo efficacy, suggesting that derivatives of this compound could be explored for similar applications. jst.go.jp

The adaptability of the benzamide core continues to make it a subject of interest for creating novel enzyme inhibitors. nih.gov Investigations into benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors have shown that the placement of side chains significantly influences potency and selectivity, providing a roadmap for the rational design of new inhibitors based on the this compound template. tandfonline.com These research trajectories indicate that the this compound scaffold remains a valuable and relevant starting point for the discovery of new therapeutic agents targeting a variety of diseases.

Research Findings on this compound Derivatives

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| N-benzyl benzamides | Butyrylcholinesterase (BChE) | Developed selective inhibitors with sub-nanomolar potency (IC50 values from pM to nM). Compounds S11-1014 and S11-1033 showed neuroprotective effects and improved cognitive dysfunction in an animal model. | nih.gov |

| N-benzoyl-2-hydroxybenzamides | P. falciparum (K1 strain) | Identified compounds with antimalarial activity. Compound 1r was 21-fold more potent than chloroquine against the resistant K1 strain. | nih.gov |

| meta-Amido Bromophenols | M. tuberculosis H37Rv | Identified compounds with potent antitubercular activity (MIC as low as 0.2 µg/mL). Replacement of a benzyl group improved metabolic stability. | jst.go.jp |

| N-benzyl-4-bromobenzamide | IL-6 and PGE2 Production | Inhibited the production of inflammatory mediators IL-6 and PGE2 in lipopolysaccharide-induced human gingival fibroblasts. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-8-6-12(7-9-13)14(17)15-10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQDRWUYZFPHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Benzyl 4 Hydroxybenzamide

Foundational Synthetic Routes to N-benzyl-4-hydroxybenzamide and its Core Scaffold

Traditional methods for synthesizing this compound rely on fundamental reactions that are cornerstones of organic chemistry: amidation and alkylation. These routes are characterized by their reliability and well-understood mechanisms.

The most direct approach to the this compound scaffold is the formation of an amide bond between a 4-hydroxybenzoic acid derivative and benzylamine (B48309). This transformation, a type of acylation, is a widely practiced reaction in medicinal and process chemistry. researchgate.net

Conventional methods often require the activation of the carboxylic acid group of 4-hydroxybenzoic acid to increase its electrophilicity. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride. For instance, reacting 4-hydroxybenzoic acid with an agent like thionyl chloride or oxalyl chloride would yield 4-hydroxybenzoyl chloride, which then readily reacts with benzylamine to form the desired amide. walisongo.ac.id

Alternatively, a variety of coupling agents can be employed to facilitate the direct reaction between the carboxylic acid and the amine, avoiding the isolation of the highly reactive acid chloride. These reagents activate the carboxylic acid in situ.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Byproducts | Notes |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | A widely used but can cause allergic reactions; DCU byproduct can be difficult to remove. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea, HOAt | Highly efficient, especially for sterically hindered substrates. walisongo.ac.id |

| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Phosphinic acid derivatives | Effective for peptide synthesis and other amidations. orgsyn.org |

A specific example for a related compound, N-(4-chlorobenzyl)-4-hydroxybenzamide, involves heating p-hydroxybenzoic acid and 4-chlorobenzyl amine with phosphorous pentachloride in mesitylene, achieving an 81% yield of the intermediate product. prepchem.com This highlights a direct, one-pot amidation strategy.

An alternative synthetic pathway involves the N-alkylation of a pre-formed 4-hydroxybenzamide (B152061). In this strategy, the amide nitrogen acts as a nucleophile, attacking an electrophilic benzyl (B1604629) source. The reaction typically requires a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.

The most common electrophiles for this purpose are benzyl halides, such as benzyl bromide or benzyl chloride. The reaction proceeds via a nucleophilic substitution mechanism. For example, 4-hydroxybenzamide can be treated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), followed by the addition of benzyl bromide.

A general scheme for this process is as follows:

Deprotonation of 4-hydroxybenzamide with a base.

Nucleophilic attack of the resulting amide anion on benzyl bromide.

Formation of this compound and a salt byproduct.

This two-step approach involving the synthesis of a primary sulfonamide followed by benzylation has been applied in the creation of N-benzyl-4-methylbenzenesulfonamides. nsf.gov While the substrate is different, the underlying principle of N-benzylation remains a viable strategy.

Modern and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and cost-effective methods. These modern approaches often leverage catalysis and adhere to the principles of green chemistry.

Catalysis offers a powerful tool to improve amidation and alkylation reactions by lowering activation energies, increasing reaction rates, and enabling reactions under milder conditions.

Boric Acid Catalysis: Boric acid has emerged as an inexpensive, low-toxicity, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org This method typically involves heating the carboxylic acid and amine with a catalytic amount of boric acid in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus. walisongo.ac.id This approach avoids the need for stoichiometric activating agents, improving atom economy. orgsyn.org

Metal-Based Catalysis: Various transition metals have been shown to effectively catalyze amide bond formation.

Zirconium Catalysts: Zirconium tetrachloride (ZrCl₄) has been demonstrated to be an effective catalyst for the direct thermal amidation of carboxylic acids and amines, allowing for high conversions in shorter reaction times compared to uncatalyzed reactions. core.ac.uk

Copper-MOFs: A copper-based metal-organic framework (Cu-MOF) has been used as a heterogeneous catalyst for the oxidative amidation of aldehydes and amines using tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This method could potentially be adapted for the synthesis of this compound.

Cobalt and Nickel Catalysts: Cobalt nanocatalysts have been utilized for the N-alkylation of benzamides with alcohols, presenting a greener alternative to using alkyl halides. researchgate.net Similarly, nickel on silica-alumina has been used for the solvent-free N-alkylation of amides with alcohols at elevated temperatures. researchgate.net

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. wjpmr.comjddhs.com

Atom Economy: Catalytic methods, such as boric acid-catalyzed amidation, significantly improve atom economy by eliminating the need for coupling agents that end up as stoichiometric byproducts. walisongo.ac.idorgsyn.org

Use of Greener Solvents and Reagents: The substitution of hazardous alkyl halides with more benign alcohols for N-alkylation reactions is a key green improvement. researchgate.netresearchgate.net Furthermore, exploring solvent-free reaction conditions, as demonstrated in some nickel-catalyzed alkylations, can drastically reduce solvent waste. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is a technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. jddhs.com The application of microwave irradiation has been shown to be effective in condensation reactions to produce N-benzyl piperidone derivatives and in N-alkylation reactions, suggesting its potential applicability for the synthesis of this compound. rsc.orgmdpi.com

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Metrics

| Method | Key Feature | Atom Economy | Solvent/Reagent Hazard | Energy Use |

| Acid Chloride Route | Use of oxalyl or thionyl chloride | Poor | High (corrosive, toxic reagents) | Moderate |

| Coupling Reagent Route | Use of DCC, HATU, etc. | Poor | Moderate (reagents can be sensitizers) | Low-Moderate |

| Boric Acid Catalysis | Direct condensation | Good | Low (boric acid is relatively benign) | High (requires heat/distillation) |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Varies | Varies with reagents | Low (short reaction times) |

Analog Synthesis and Structural Diversification of this compound Derivatives

The this compound scaffold serves as a valuable template for the synthesis of diverse analogs, enabling the exploration of structure-activity relationships for various biological targets. Diversification can be achieved by modifying the benzyl ring, the 4-hydroxybenzamide moiety, or the amide linker itself.

A notable example is the development of a class of antitubercular agents based on an N-benzyl-4-((heteroaryl)methyl)benzamide template. nih.gov These compounds act as direct inhibitors of the InhA enzyme in M. tuberculosis. Their synthesis demonstrates a key strategy for diversification: replacing the hydroxyl group on the benzamide (B126) ring with other functionalities or introducing substituents at different positions.

Strategies for structural diversification include:

Varying the Benzylamine Component: Utilizing a range of substituted benzylamines (e.g., with chloro, methoxy, or fluoro groups on the aromatic ring) in the amidation reaction with 4-hydroxybenzoic acid allows for systematic exploration of the benzyl pocket of a biological target.

Modifying the Benzoic Acid Moiety: Starting with substituted 4-hydroxybenzoic acids (e.g., with additional alkyl or halogen groups on the ring) introduces diversity to the other side of the molecule. For example, N-(benzyl carbamoyl)-2-hydroxybenzamides have been synthesized from 2-hydroxybenzoic acid derivatives. nih.gov

Altering the Linker: While less common for this specific scaffold, modifications could include introducing alkyl groups on the amide nitrogen or changing the length and rigidity of the linker between the two aromatic rings.

The synthesis of a series of N-substituted benzamide derivatives as potential antitumor agents further illustrates this principle, where different cyclic amines were coupled to a nitrobenzoic acid core, which was subsequently reduced to an amine. researchgate.net This highlights the modularity of benzamide synthesis for creating libraries of related compounds.

Strategic Modifications at the N-benzyl Moiety of this compound

The N-benzyl portion of the molecule is a primary target for synthetic modification, allowing for the introduction of various substituents onto the phenyl ring. These alterations can significantly influence the electronic and steric properties of the resulting derivatives.

A common synthetic route to produce these analogs involves the reaction of p-hydroxybenzoic acid with a substituted benzylamine. For instance, the synthesis of N-(4-chlorobenzyl)-4-hydroxybenzamide is achieved by heating p-hydroxybenzoic acid and 4-chlorobenzylamine (B54526) to reflux in the presence of phosphorous pentachloride. prepchem.com This method provides a direct way to install a halogen substituent on the benzyl ring, yielding the desired product in high yield. prepchem.com This approach highlights a straightforward pathway to introduce electron-withdrawing groups to the benzyl moiety.

Table 1: Examples of Synthetic Modifications at the N-benzyl Moiety

| Starting Materials | Resulting Derivative | Key Reagents/Conditions |

|---|---|---|

| p-Hydroxybenzoic acid, 4-Chlorobenzylamine | N-(4-chlorobenzyl)-4-hydroxybenzamide | Mesitylene, PCl₅, Reflux |

Substituent Effects and Modifications on the 4-hydroxybenzamide Core

One key transformation is the O-alkylation of the hydroxyl group. Following the synthesis of an N-substituted-4-hydroxybenzamide, such as N-(4-chlorobenzyl)-4-hydroxybenzamide, the hydroxyl group can be alkylated. prepchem.com For example, treatment of N-(4-chlorobenzyl)-4-hydroxybenzamide with sodium hydroxide (B78521) and chloroform (B151607) in acetone (B3395972) leads to the formation of a 2-(4-(((4-chlorobenzyl)amino)carbonyl)phenoxy)-2-methylpropionic acid derivative. prepchem.com This reaction demonstrates a method to introduce a carboxylic acid-containing moiety via an ether linkage at the 4-position of the benzamide core. prepchem.com Such modifications can serve as handles for further chemical elaboration or to modulate the physicochemical properties of the parent compound.

The introduction of substituents on the benzamide's aromatic ring can also be achieved by starting with appropriately substituted benzoic acid derivatives. nih.gov The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can influence the reactivity and properties of the final compound. nih.gov

Table 2: Example of Modification on the 4-hydroxybenzamide Core

| Starting Compound | Resulting Derivative | Key Reagents/Conditions |

|---|---|---|

| N-(4-chlorobenzyl)-4-hydroxybenzamide | 2-(4-(((4-chlorobenzyl)amino)carbonyl)phenoxy)-2-methylpropionic acid | NaOH, Chloroform, Acetone |

Stereoselective Synthesis of Chiral this compound Analogs

The development of synthetic methods to produce chiral molecules with high stereoselectivity is a significant area of chemical research. jocpr.com While direct stereoselective synthesis of this compound analogs is not extensively documented, methodologies applied to similar structures provide a blueprint for potential synthetic strategies.

One relevant approach is the N-carbamate-assisted stereoselective synthesis, which has been used to create chiral vicinal amino sulfides. nih.gov This method involves a reaction that proceeds through a double SN2 process, which results in the retention of configuration at a chiral benzylic center. nih.gov This strategy could potentially be adapted for the synthesis of chiral this compound analogs by utilizing a chiral starting material, such as a chiral benzylamine derivative. The neighboring group participation of a strategically placed carbamate (B1207046) could guide the stereochemical outcome of the amide bond formation.

General strategies in asymmetric catalysis, such as the use of chiral catalysts or auxiliaries, are fundamental to stereoselective synthesis. jocpr.com For instance, nickel/photoredox dual catalysis has been successfully employed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles with excellent enantioselectivity. nih.gov Such modern catalytic systems could be envisioned for the enantioselective construction of chiral this compound analogs, offering precise control over the stereochemistry.

Molecular and Cellular Mechanisms of Action of N Benzyl 4 Hydroxybenzamide

Identification and Validation of N-benzyl-4-hydroxybenzamide's Direct Molecular Targets

The primary mechanism of action identified for this compound and its related derivatives is the direct inhibition of specific enzymes. While research into direct receptor binding is less extensive, the N-benzylbenzamide scaffold has been demonstrated to interact with a variety of molecular targets, indicating a potential for broader biological activity.

Direct receptor binding studies specifically for this compound are not extensively detailed in current literature. However, research on structurally related compounds provides insight into the potential for this chemical scaffold to interact with various receptors. The broader class of N-benzylbenzamide derivatives has been investigated for its ability to bind to several targets. For instance, certain derivatives have been designed and synthesized as amyloid-beta (Aβ42) aggregation inhibitors, suggesting interaction with peptide aggregates, a key pathological feature in Alzheimer's disease. researchgate.net These compounds were developed by replacing a linker region of chalcone (B49325) with an amide bioisostere, indicating that the amide bond is crucial for this activity. researchgate.net

Furthermore, other studies on fluorinated benzamide (B126) derivatives have identified them as binders for cereblon (CRBN), an E3 ligase substrate receptor, which is significant in the design of proteolysis-targeting chimeras (PROTACs). nih.gov While these compounds are structurally distinct from this compound, they establish that the benzamide core can be tailored to achieve affinity for specific protein receptors. nih.gov These findings suggest that while the primary identified targets of this compound are enzymatic, the potential for receptor-ligand interactions exists and represents an area for further investigation.

The most well-documented molecular action of this compound is its role as an enzyme inhibitor. It belongs to a class of N-benzylbenzamide derivatives recognized as potent inhibitors of tyrosinase, a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govnih.gov The inhibition of tyrosinase is a primary strategy for targeting hyperpigmentation disorders. nih.govresearchgate.net

A study of various hydroxylated N-benzylbenzamide derivatives demonstrated significant inhibitory activity against mushroom tyrosinase. nih.gov One of the most potent compounds in this series, a closely related derivative, effectively inhibited the oxidation of L-DOPA with an IC50 value of 2.2 μM. nih.gov Kinetic analysis of similar inhibitors, such as certain benzaldehyde (B42025) derivatives, has shown them to act as competitive inhibitors of tyrosinase, suggesting they bind to the enzyme's active site and compete with the natural substrate. researchgate.netbrieflands.com The 4-hydroxy group on the phenyl ring is often associated with potent tyrosinase inhibitory activity in related chemical series. nih.gov

The N-benzylbenzamide scaffold has proven to be versatile, with different derivatives showing high specificity for other enzymes. This highlights the adaptability of this chemical structure for developing targeted enzyme inhibitors.

Table 1: Enzyme Targets of the Broader N-benzylbenzamide Scaffold

| Enzyme Target | Specific Derivative Class | Observed Effect | Reference |

| Tyrosinase | Polyhydroxylated N-benzylbenzamides | Potent Inhibition (IC50 in low μM range) | nih.govnih.gov |

| Butyrylcholinesterase (BChE) | N-benzyl benzamide derivatives | Selective, sub-nanomolar inhibition | acs.org |

| Tubulin | Novel N-benzylbenzamide derivatives | Inhibition of tubulin polymerization | researchgate.netnih.gov |

| InhA Reductase | N-benzyl-4-((heteroaryl)methyl)benzamides | Direct inhibition of M. tuberculosis enzyme | nih.gov |

| Carbonic Anhydrase II | N-benzyl-4-sulfamoylbenzamide | Potent inhibition | nih.gov |

Elucidation of Intracellular Signaling Pathways Modulated by this compound

While direct studies on the comprehensive signaling effects of this compound are limited, its mechanism as a tyrosinase inhibitor allows for the inference of its impact on intracellular signaling pathways that regulate melanogenesis.

The synthesis of melanin is regulated by several key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. mdpi.com The expression and activity of tyrosinase are downstream effects of these signaling cascades. For example, activation of these pathways can lead to the phosphorylation of transcription factors that control the expression of melanogenic genes. mdpi.com By directly inhibiting the enzymatic activity of tyrosinase, this compound acts on a crucial downstream node of these pathways. While the compound may not directly inhibit the protein kinases themselves, it effectively blocks the final output of these signaling cascades, leading to a reduction in melanin production.

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a central regulator of melanogenesis. mdpi.com Hormonal signals can increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP-responsive element-binding protein (CREB), a transcription factor that promotes the expression of the Microphthalmia-associated transcription factor (MITF). mdpi.com MITF is the master regulator that controls the transcription of key melanogenic enzymes, including tyrosinase. mdpi.com

This compound's role as a tyrosinase inhibitor means it directly counteracts the functional consequences of the cAMP pathway's activation. Even when the signaling cascade is active and promoting the transcription and translation of the tyrosinase enzyme, the presence of the inhibitor blocks the enzyme's catalytic function, thereby uncoupling the signaling input from the final pigment production.

Transcriptional and Post-Transcriptional Regulatory Effects of this compound

The primary molecular target of this compound is the tyrosinase enzyme itself, indicating that its main mechanism of action is at the post-translational level (inhibition of protein activity). However, by modulating the outcome of the melanogenesis pathway, it has an indirect relationship with the transcriptional machinery governing this process.

The expression of tyrosinase and other related proteins is transcriptionally controlled by the Microphthalmia-associated transcription factor (MITF). mdpi.commdpi.comsaudijournals.com Signaling pathways like cAMP/PKA and MAPK converge on MITF to regulate its expression and activity, thereby controlling the level of melanogenic enzymes in the cell. mdpi.com

This compound does not directly inhibit the transcription of the tyrosinase gene. Instead, it inhibits the activity of the translated protein product. This mode of action is distinct from agents that might suppress the expression of MITF or directly interfere with the transcription of its target genes. The compound's effect is therefore a functional blockade at the end of the pathway, which effectively negates the ultimate purpose of the transcriptional activation of melanogenic enzymes.

Gene Expression Profiling in Response to this compound

There is currently no available data in the scientific literature detailing the gene expression profiling of cells in response to this compound.

MicroRNA and Epigenetic Modifications Induced by this compound

Specific studies on the induction of microRNA and epigenetic modifications by this compound have not been identified in the current body of scientific research.

Cellular Responses to this compound Exposure in In Vitro Models

This compound's Influence on Cell Proliferation and Viability

Detailed in vitro studies on the influence of this compound on cell proliferation and viability are not available in the peer-reviewed literature.

Induction of Apoptosis and Autophagy by this compound

The scientific literature does not currently contain specific research on the induction of apoptosis and autophagy by this compound.

Modulation of Cellular Metabolism by this compound

There is no available research data on how this compound may modulate cellular metabolism.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzyl 4 Hydroxybenzamide

Identification of Critical Structural Motifs for N-benzyl-4-hydroxybenzamide Bioactivity

The 4-Hydroxybenzoyl Moiety: The phenolic hydroxyl group at the para position of the benzoyl ring is a critical feature. This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Studies on related N-benzoyl-2-hydroxybenzamides have shown that the presence and position of the hydroxyl group are crucial for antiprotozoal activity. nih.gov Modifications to this ring, such as the introduction of different substituents, can modulate activity, indicating its importance in molecular recognition.

The Amide Linker: The amide bond provides structural rigidity and defines the spatial orientation of the two aromatic rings. Its planarity, a result of resonance, restricts conformational freedom. scielo.br The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor, both of which are common interaction points in ligand-receptor binding.

The N-Benzyl Group: The benzyl (B1604629) substituent contributes to the molecule's lipophilicity, which can be crucial for its ability to cross cell membranes and access target sites. The aromatic ring of the benzyl group can engage in hydrophobic and π-stacking interactions. Research on N-benzyl analogs of other bioactive scaffolds has demonstrated that substitutions on this benzyl ring can significantly influence potency and selectivity. For instance, in a series of N-benzyl-1,2,3-triazole derivatives, the presence and position of fluorine atoms on the benzyl ring had a substantial impact on their antioxidant and anti-inflammatory activities. mdpi.com This highlights the role of the N-benzyl group in fine-tuning the electronic and steric properties of the entire molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not extensively detailed, studies on broader classes of N-benzylbenzamide derivatives have yielded validated models that predict their activity as, for example, melanogenesis inhibitors.

These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of the molecules—to build a mathematical relationship with their biological activity. In one such study, a 3D pharmacophore model was developed using the "molecular comparative electron topology" (MCET) method. This approach successfully predicted the activity of a training set of 42 N-benzylbenzamide derivatives and was validated with an external test set of 6 compounds. The robustness and predictive power of the model are demonstrated by its statistical parameters. nih.govresearchgate.net

Table 1: Statistical Validation Parameters for a QSAR Model of N-benzylbenzamide Analogs

| Parameter | Value | Description |

| Q² | 0.862 | The cross-validated correlation coefficient, indicating good internal predictive ability. |

| R² | 0.913 | The correlation coefficient for the external test set, indicating high external predictive power. |

| rₘ² | 0.85 | A stringent validation parameter, confirming the model's reliability. |

These QSAR studies provide a framework for understanding which properties are most influential for the bioactivity of N-benzylbenzamide analogs and can guide the rational design of new, more potent compounds. The models suggest that specific electronic and steric field interactions are key determinants of activity. researchgate.netnih.gov

Impact of Conformational Flexibility and Stereochemistry on this compound Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For this compound, conformational flexibility primarily arises from rotation around several key single bonds.

Amide Bond Rotation: The C-N bond of the amide linkage has a partial double-bond character, leading to a relatively high rotational barrier (15-23 kcal/mol). scielo.br This results in two stable planar conformations, cis and trans, with the trans isomer being significantly more stable and thus the predominantly populated form. This rigidity helps to lock the relative orientation of the benzoyl and benzyl moieties.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image (enantiomer). Therefore, its activity is not dependent on stereochemistry in the context of chirality centers. However, the concept of conformational isomerism (the existence of different, interconverting 3D shapes) is highly relevant to its biological function.

Elucidation of Structure-Property Relationships for this compound's In Vitro Profile

The in vitro profile of a compound, which includes its physicochemical properties, is fundamental to its behavior in biological assays and its potential as a drug candidate. These properties are directly influenced by the molecule's structure.

The structure of this compound imparts a balance of hydrophilic and lipophilic character. The hydroxyl group and the amide linkage contribute to its polarity and ability to form hydrogen bonds, which influences aqueous solubility. The two phenyl rings are lipophilic, contributing to its affinity for nonpolar environments and its ability to permeate biological membranes. This balance is quantified by properties such as the octanol-water partition coefficient (LogP). While experimental data for this compound is limited, computational methods and data from structurally similar compounds provide valuable estimates. For example, the parent compound N-benzylbenzamide has a calculated XLogP3 of 2.2, suggesting moderate lipophilicity. nih.gov The addition of a hydroxyl group would be expected to decrease this value, increasing its hydrophilicity.

These physicochemical properties are critical for interpreting in vitro results, as they affect solubility in assay buffers, promiscuity in binding, and cell permeability. researchgate.net

Table 2: Predicted Physicochemical Properties for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| This compound | C₁₄H₁₃NO₂ | 227.26 | 1.9 (Predicted) | 2 | 2 | 49.3 |

| N-benzylbenzamide nih.gov | C₁₄H₁₃NO | 211.26 | 2.2 | 1 | 1 | 29.1 |

| 4-Hydroxybenzamide (B152061) nih.gov | C₇H₇NO₂ | 137.14 | 0.3 | 2 | 2 | 66.4 |

This data illustrates how small structural modifications, like the addition or removal of a hydroxyl group, can significantly alter the physicochemical profile of the molecule, thereby influencing its behavior in in vitro systems.

Pharmacological and Biological Activities of N Benzyl 4 Hydroxybenzamide in Mechanistic Preclinical Models

N-benzyl-4-hydroxybenzamide Activity in Specific Cell Lines and Primary Cell Cultures

The in vitro activities of this compound and its related derivatives have been explored in a range of cell-based models to understand their potential pharmacological effects. These studies have provided preliminary insights into their immunomodulatory, anti-inflammatory, neurobiological, antimicrobial, antifungal, and antiparasitic properties.

Research specifically investigating the role of this compound in inflammatory pathways within cellular systems is limited. However, studies on structurally related benzamide (B126) derivatives offer some insights into their potential anti-inflammatory activities.

For instance, a study on N-benzyl-4-bromobenzamide demonstrated its ability to inhibit the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts. nih.govnih.gov This suggests that derivatives of N-benzyl-benzamide can interfere with key inflammatory mediators. Another related compound, 2,4-dihydroxy-N-(4-hydroxyphenyl) benzamide, was found to strongly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells. nih.gov

While these findings are for related compounds and not this compound itself, they suggest a potential for this class of molecules to modulate inflammatory pathways. The core benzamide scaffold appears to be a viable starting point for the development of anti-inflammatory agents. However, direct experimental evidence for this compound's activity on inflammatory pathways, such as NF-κB or MAPK signaling, in cell systems is currently not available.

Direct studies on the neurobiological effects of this compound in neuronal cell cultures are not present in the current body of scientific literature. However, research on analogous compounds provides some indication of the potential neuroprotective activities of this chemical class.

For example, N-benzylcinnamide has demonstrated neuroprotective properties in human SH-SY5Y neuroblastoma cells against scopolamine-induced cholinergic dysfunction. nih.govresearchgate.netnih.gov This compound was found to inhibit the generation of reactive oxygen species (ROS), cellular apoptosis, and the upregulation of acetylcholinesterase activity. nih.gov Furthermore, benzyl (B1604629) benzoate glycosides isolated from Disporum viridescens have shown significant protection of murine hippocampal HT22 cells against glutamate-induced neurotoxicity by preserving antioxidative defense systems.

These studies on structurally related N-benzyl and benzyl derivatives suggest that the core chemical scaffold may have the potential to confer neuroprotective effects. The mechanisms observed in these related compounds, such as the reduction of oxidative stress and inhibition of apoptosis, are relevant pathways in neurodegenerative disease models. However, without direct experimental data, the neurobiological effects of this compound remain speculative.

While specific data on the antimicrobial activity of this compound is scarce, various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.

Antibacterial Activity:

A series of benzyl guanidine derivatives were tested against Staphylococcus aureus and Escherichia coli. One of the most potent compounds, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, exhibited Minimum Inhibitory Concentrations (MICs) of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov Another study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of S. aureus and B. subtilis. researchgate.net Additionally, certain benzyl bromide derivatives have demonstrated strong antibacterial properties. nih.gov

Antifungal Activity:

Several N-benzyl-2-hydroxybenzamide derivatives have been evaluated for their antifungal activity against various Candida species. One study reported that N-benzyl-2-hydroxybenzamide was bioactive against at least one fungal strain. mdpi.com Another study on N-(4-halobenzyl)amides identified a compound with strong antifungal activity against C. krusei ATCC 14243, with a MIC value of 7.8 µg/mL, which was more potent than the standard drug fluconazole. mdpi.com Benzyl bromide derivatives have also shown high efficacy against Candida albicans and Candida krusei. nih.gov

Below is a table summarizing the antifungal activity of selected N-benzyl-hydroxybenzamide derivatives against different Candida strains.

| Compound | C. albicans ATCC 90028 (MIC in µM) | C. albicans CBS 5602 (MIC in µM) | C. tropicalis CBS 94 (MIC in µM) | C. krusei CBS 573 (MIC in µM) |

| N-benzyl-2-hydroxybenzamide | >1000 | >1000 | >1000 | >1000 |

| N-4-methylbenzyl-2-hydroxybenzamide | >1000 | >1000 | >1000 | 500 |

| N-4-methoxybenzyl-2-hydroxybenzamide | >1000 | >1000 | >1000 | 500 |

| N-4-chlorobenzyl-2-hydroxybenzamide | >1000 | >1000 | >1000 | 500 |

Data adapted from a study on salicylic acid derivatives as antifungal agents. mdpi.com

Derivatives of N-benzoyl-2-hydroxybenzamides have been investigated for their activity against a range of protozoan parasites.

In one study, a series of these compounds were tested against Plasmodium falciparum (K1 strain), Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. Several derivatives displayed significant antiparasitic activity. For example, a derivative with a tert-butyl substitution showed good activity against L. donovani and very good activity against P. falciparum (K1 strain). Another derivative with an N,N-diethylamino substituent exhibited an excellent IC50 value against the K1 strain of P. falciparum, being 21-fold more active than the standard antimalarial drug chloroquine (B1663885). nih.gov

The table below presents the in vitro antiprotozoal activity of selected N-benzoyl-2-hydroxybenzamide derivatives.

| Compound | T. b. rhodesiense (IC50 in µg/mL) | T. cruzi (IC50 in µg/mL) | L. donovani (IC50 in µg/mL) | P. falciparum K1 (IC50 in µg/mL) |

| 1d (tert-butyl) | 1.8 | 12 | 0.44 | 0.08 |

| 1r (N,N-diethylamino) | 0.54 | 3.7 | 0.35 | 0.004 |

IC50 values represent the concentration required to inhibit 50% of parasite growth. Data from a study on N-benzoyl-2-hydroxybenzamides as anti-parasitic agents. nih.gov

These findings highlight the potential of the N-benzoyl-hydroxybenzamide scaffold as a basis for the development of novel antiparasitic drugs.

Mechanistic Studies of this compound in Preclinical Animal Models (excluding clinical efficacy)

There is currently a lack of published research on the mechanistic studies of this compound in preclinical animal models. While in vitro studies on related compounds have suggested potential pharmacological activities, these have not yet been translated into in vivo mechanistic investigations for this specific molecule. Therefore, information regarding its absorption, distribution, metabolism, excretion (ADME) properties, target engagement, and downstream pharmacological effects in whole-animal systems is not available. Future research in this area would be crucial to understand the potential therapeutic applications of this compound.

Assessment of this compound's Impact on Biomarkers in Animal Systems

Currently, there are no specific studies detailing the impact of this compound on biomarkers in animal systems. Research on related compounds, such as N-benzyl-4-bromobenzamide, has indicated potential anti-inflammatory properties by inhibiting the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in cellular models. evitachem.com However, in vivo data from animal models that would quantify the modulation of these or other biomarkers following the administration of this compound are not available.

To fulfill the requirements of this section, future preclinical research would need to be conducted. Such studies would ideally involve the administration of this compound to animal models, followed by the collection of biological samples (e.g., blood, tissue) to measure a panel of relevant biomarkers.

Hypothetical Data Table on Biomarker Assessment (Illustrative) This table is for illustrative purposes only, as no actual data was found.

| Biomarker | Animal Model | Tissue/Fluid | Change Observed | Putative Mechanism |

|---|---|---|---|---|

| TNF-α | Murine | Serum | Not Available | Inhibition of pro-inflammatory cytokine synthesis |

| IL-1β | Rat | Brain | Not Available | Modulation of inflammasome activity |

| C-Reactive Protein | Rabbit | Plasma | Not Available | Reduction of systemic inflammation |

Exploration of this compound's Modulatory Effects in Disease-Relevant Animal Models for Mechanistic Understanding

Detailed explorations of the modulatory effects and mechanisms of action of this compound in disease-relevant animal models have not been published. The existing literature points to the potential of related hydroxybenzamide derivatives in the context of metabolic disorders, such as diabetes, by protecting pancreatic β-cells from endoplasmic reticulum (ER) stress. evitachem.com Another related compound, 3-Hydroxy-N-(4-[trifluoromethyl]benzyl)benzamide (WO3i), has been shown to suppress the expression of CHOP, a key mediator of ER stress-induced apoptosis. evitachem.com

While these findings suggest that this compound could potentially have protective effects in animal models of diabetes or other diseases associated with ER stress, dedicated in vivo studies are necessary to confirm these hypotheses and elucidate the specific mechanisms.

Hypothetical Data Table on Mechanistic Studies in Animal Models (Illustrative) This table is for illustrative purposes only, as no actual data was found.

| Disease Model | Animal Species | Key Finding | Mechanistic Insight |

|---|---|---|---|

| Type 2 Diabetes (db/db mouse) | Mouse | Not Available | Potential reduction of pancreatic β-cell apoptosis |

| Alzheimer's Disease (APP/PS1 mouse) | Mouse | Not Available | Possible modulation of neuroinflammation or amyloid-beta plaque load |

Computational Chemistry and Molecular Modeling Applications for N Benzyl 4 Hydroxybenzamide

Molecular Docking and Ligand-Protein Interaction Analysis of N-benzyl-4-hydroxybenzamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The insights gained from these studies, including binding affinity and specific molecular interactions, are crucial for predicting the compound's potential biological activity.

While specific docking studies for this compound against a wide array of proteins are not extensively documented in publicly available literature, research on structurally similar benzamide (B126) derivatives provides a framework for understanding its potential interactions. For instance, studies on various N-benzylbenzamide derivatives have shown their potential to interact with a range of biological targets, including enzymes implicated in cancer, infectious diseases, and inflammatory conditions.

In a typical molecular docking workflow, the three-dimensional structure of this compound would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scores them based on a scoring function that estimates the binding affinity. The results would highlight key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.

For example, docking studies of N-substituted benzamide derivatives against enzymes like DNA gyrase have revealed crucial hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. It is plausible that the hydroxyl group and the amide linkage in this compound would actively participate in forming hydrogen bonds with protein residues, while the benzyl (B1604629) and phenyl rings would be involved in hydrophobic and aromatic interactions.

To illustrate the potential interactions, a hypothetical docking scenario is presented in the table below, based on common interaction patterns observed for similar molecules.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond | Hydroxyl (-OH) group, Amide (C=O and N-H) group | Aspartate, Glutamate, Serine, Threonine, Histidine |

| Hydrophobic | Benzyl ring, Phenyl ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Pi-Pi Stacking | Benzyl ring, Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations model the atomic-level movements and conformational changes of the complex, offering deeper insights into the stability of the ligand-protein binding and the nature of their interactions than static docking studies.

In a typical MD simulation of a this compound-protein complex, the system is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between all atoms and uses these to predict their movements over a specific period, often in the nanosecond to microsecond range.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and the protein backbone provides information about the stability of the complex. A stable RMSD trajectory suggests that the ligand remains bound in a consistent conformation within the protein's active site. The RMSF of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide valuable information about the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations can be used to determine its optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another important output of quantum chemical calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding how the molecule will interact with other molecules, including biological targets. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their potential to act as hydrogen bond acceptors.

The table below summarizes some of the key electronic properties that can be obtained from quantum chemical calculations for this compound.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Provides insight into local reactivity and bonding. |

In Silico Prediction of this compound's ADMET Properties for Research Design

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological profile, helping to identify potential liabilities before significant resources are invested in its development.

Various web-based tools and software, such as SwissADME and pkCSM, are available for predicting the ADMET properties of small molecules like this compound. These tools use a combination of physicochemical properties and machine learning models to provide predictions for a wide range of parameters.

A predicted ADMET profile for this compound would include parameters related to its absorption (e.g., gastrointestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), excretion, and potential toxicity (e.g., AMES toxicity, hepatotoxicity).

The following table presents a hypothetical ADMET profile for this compound, generated based on the expected properties of a molecule with its structure.

| ADMET Property | Predicted Value/Classification | Implication for Research Design |

| Absorption | ||

| Gastrointestinal Absorption | High | Good candidate for oral administration. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for CNS activity, which could be desirable or a side effect depending on the therapeutic target. |

| Plasma Protein Binding | High | May affect the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |

| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |

| Excretion | ||

| Renal Clearance | Moderate | Suggests the compound may be eliminated through the kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Lower concern for carcinogenicity. |

| Hepatotoxicity | Low risk | Favorable safety profile for the liver. |

| hERG I Inhibition | Non-inhibitor | Lower risk of cardiotoxicity. |

Advanced Analytical Methodologies for N Benzyl 4 Hydroxybenzamide Research and Characterization

Chromatographic Separation and Quantification Techniques for N-benzyl-4-hydroxybenzamide in Research Samples

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are central to the analysis of this compound. These techniques are routinely coupled with mass spectrometry for sensitive and selective quantification.

Reverse-phase (RP) HPLC is a common approach for the separation of this compound and related compounds. sielc.com The separation is typically achieved on columns with a nonpolar stationary phase (e.g., C18) using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com For faster analysis, methods can be adapted for UPLC systems, which use smaller particle columns. sielc.com

For quantitative analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions in modes such as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). nih.govresearchgate.net This allows for the accurate quantification of the parent compound and its metabolites, even at low concentrations. researchgate.net Hydrophilic interaction chromatography (HILIC) can also be employed as an alternative separation strategy, particularly for more polar metabolites. hpst.cz

Below is an example of typical parameters used in LC-MS/MS methods for the analysis of benzamide (B126) derivatives.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography System | UPLC or HPLC | Separation of analyte from matrix components. |

| Column | Reverse Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides retention for nonpolar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow for analytical scale columns. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions for MS analysis. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

Spectroscopic Characterization of this compound and its Research-Generated Metabolites (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for the structural confirmation of this compound and the identification of its metabolites. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique structural information.

This compound:

NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure. The ¹H NMR spectrum shows characteristic signals for the aromatic protons on both the benzyl (B1604629) and 4-hydroxybenzoyl rings, as well as a doublet for the methylene (B1212753) (-CH₂) protons and a broad singlet for the amide (N-H) proton. rsc.org The ¹³C NMR spectrum displays distinct resonances for all carbon atoms, including the carbonyl carbon of the amide group. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. rsc.org Characteristic absorption bands include those for the O-H stretch of the phenol (B47542), N-H stretching of the amide, a strong C=O stretching for the amide carbonyl, and bands corresponding to aromatic C=C stretching. rsc.orgresearchgate.net

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry typically shows the molecular ion peak [M]⁺, which confirms the molecular weight of the compound. rsc.org

The table below summarizes the key spectroscopic data for this compound. rsc.org

| Technique | Observed Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 7.56–7.65 (m, 2H), 7.21–7.38 (m, 5H), 6.60 (d, J=8.7 Hz, 2H), 6.44 (bs, 1H), 4.58 (d, J=5.7 Hz, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) 167.1, 149.7, 138.6, 128.7, 128.6, 127.8, 127.3, 123.7, 114.0, 43.8 |

| IR (cm⁻¹) | 3442, 3344, 3237, 1635, 1597, 1537, 1502 |

| MS (EI) | m/z 226 [M]⁺ (29%), 120 (100%), 92 (34%) |

Research-Generated Metabolites: Metabolites of this compound, often generated in vitro, are typically identified through a combination of LC-MS and NMR. nih.gov Common metabolic pathways include hydroxylation on one of the aromatic rings. Spectroscopic changes that would indicate such a transformation include:

MS: An increase in mass of 16 Da (for each added oxygen atom) compared to the parent compound.

NMR: The appearance of a new hydroxyl proton signal and changes in the splitting patterns and chemical shifts of the aromatic protons due to the new substituent. nih.gov

IR: The appearance of a broad O-H stretching band if not already present, or changes to this region of the spectrum.

Mass Spectrometric Approaches for this compound Structure Elucidation and Metabolite Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and metabolite profiling of this compound. ekb.egtaylorandfrancis.com

Structure Elucidation: High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This allows for the determination of the elemental formula of the parent compound and its fragments, which is a critical step in confirming its structure. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. taylorandfrancis.com For this compound, a primary fragmentation is the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 4-hydroxybenzoyl moiety (m/z 121) and the benzylamine (B48309) moiety or its fragments. chemicalbook.com The observed fragment at m/z 120 in the EI spectrum is consistent with the loss of the benzyl group. rsc.org

Metabolite Profiling: LC-MS/MS is the cornerstone of metabolite profiling, which aims to identify and quantify all detectable metabolites in a biological sample. nih.gov Untargeted and targeted approaches can be used. In an untargeted approach, full-scan MS data is collected to find all possible metabolites, which are often detected by searching for expected mass shifts from the parent drug (e.g., +16 for hydroxylation). frontiersin.org In a targeted approach, specific MS/MS transitions for predicted metabolites are monitored. Studies on structurally related compounds have identified metabolites formed through aliphatic and aromatic hydroxylation. nih.gov The fragmentation pattern of each potential metabolite is then compared to the parent compound to determine the site of metabolic modification. nih.govfrontiersin.org

In Vitro Stability Profiling of this compound in Academic Systems

In vitro stability assays are crucial in early-stage research to predict the metabolic fate of a compound. These assays measure the rate at which a compound is eliminated by metabolic processes in controlled laboratory systems. wuxiapptec.com

Liver Microsomal Stability: This is one of the most common in vitro assays, used to assess metabolism by Phase I enzymes like cytochrome P450s (CYPs). springernature.comnih.gov The assay involves incubating this compound with liver microsomes (from human or animal species) and a necessary cofactor, NADPH. nih.gov Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS. springernature.com The rate of disappearance is used to calculate parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). wuxiapptec.com

Plasma Stability: This assay determines the stability of a compound in blood plasma to evaluate its susceptibility to hydrolysis by plasma enzymes (e.g., esterases, amidases). dovepress.comnih.gov The compound is incubated in plasma from various species (e.g., human, rat, mouse) at 37°C. nih.gov Samples are collected over time, and the remaining parent compound is quantified by LC-MS. This helps to identify hydrolytically labile functional groups and potential species differences in plasma-mediated degradation. researchgate.net

The general conditions for these academic research assays are summarized below.

| Assay Type | Key Components | Incubation Time | Endpoint Measured |

|---|---|---|---|

| Liver Microsomal Stability | Liver microsomes, NADPH, Test Compound, Buffer (pH 7.4) | 0, 5, 15, 30, 60 minutes | Percent of parent compound remaining vs. time. |

| Plasma Stability | Plasma (Human, Rat, etc.), Test Compound, Buffer (pH 7.4) | 0, 15, 30, 60, 120 minutes | Percent of parent compound remaining vs. time. |

Biotransformation Pathways and Metabolic Fate of N Benzyl 4 Hydroxybenzamide in Biological Systems Mechanistic Studies

Identification and Characterization of N-benzyl-4-hydroxybenzamide Metabolites In Vitro

In vitro metabolic studies are fundamental in identifying potential metabolites of a compound. Although direct studies on this compound are limited, research on the structurally similar compound, N-(3-phenethoxybenzyl)-4-hydroxybenzamide (CJ-036878), provides a strong predictive model for its metabolic pathways. The primary routes of metabolism for such benzamide (B126) derivatives are anticipated to be oxidation reactions. nih.gov

The expected biotransformation pathways for this compound, based on analogous compounds, would likely include:

Aliphatic Hydroxylation: This involves the addition of a hydroxyl group (-OH) to the benzylic carbon of the N-benzyl group.

Aromatic Hydroxylation: This pathway would introduce a hydroxyl group onto either of the aromatic rings – the benzyl (B1604629) ring or the 4-hydroxybenzamide (B152061) ring. nih.gov

N-Dealkylation: Cleavage of the bond between the nitrogen atom and the benzyl group, leading to the formation of 4-hydroxybenzamide and benzaldehyde (B42025). The latter would likely be further oxidized to benzoic acid.

Amide Hydrolysis: Cleavage of the amide bond, resulting in the formation of 4-hydroxybenzoic acid and benzylamine (B48309).

These predicted metabolic transformations are summarized in the table below.

| Predicted Metabolic Pathway | Potential Metabolites | Description |

| Aliphatic Hydroxylation | N-(α-hydroxybenzyl)-4-hydroxybenzamide | Addition of a hydroxyl group to the methylene (B1212753) carbon of the benzyl group. |

| Aromatic Hydroxylation (Benzyl Ring) | N-(hydroxybenzyl)-4-hydroxybenzamide (ortho, meta, or para) | Addition of a hydroxyl group to the benzyl aromatic ring. |

| Aromatic Hydroxylation (Benzamide Ring) | N-benzyl-dihydroxybenzamide | Addition of a second hydroxyl group to the 4-hydroxybenzamide aromatic ring. |

| N-Dealkylation | 4-hydroxybenzamide and Benzaldehyde/Benzoic Acid | Cleavage of the N-benzyl bond. |

| Amide Hydrolysis | 4-hydroxybenzoic acid and Benzylamine | Cleavage of the amide linkage. |

The identification and structural elucidation of these metabolites would typically be achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Enzymatic Systems and Isoforms Responsible for this compound Biotransformation

The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are the major enzymes involved in phase I metabolism of a vast number of xenobiotics. nih.gov Studies on analogous compounds, such as N-(3-phenethoxybenzyl)-4-hydroxybenzamide, have implicated several CYP isoforms in their metabolism. nih.gov

Based on this, the key enzymatic systems and isoforms likely responsible for the biotransformation of this compound are:

CYP3A4: This is a major human CYP isoform, known for its broad substrate specificity and significant role in drug metabolism. It is highly probable that CYP3A4 is a primary contributor to the oxidative metabolism of this compound. nih.gov

CYP1A2, CYP2C19, and CYP2D6: These isoforms are also known to participate in the metabolism of a wide range of drugs and are likely to have a minor contribution to the biotransformation of this compound. nih.gov

The involvement of these specific CYP isoforms is typically determined through in vitro experiments using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors in human liver microsomes. nih.govvisikol.com

| Enzyme Superfamily | Predicted Isoform(s) | Predicted Role |

| Cytochrome P450 (CYP) | CYP3A4 (Major) | Oxidative metabolism, including hydroxylation and potential N-dealkylation. |

| CYP1A2 (Minor) | Minor contribution to oxidative metabolism. | |

| CYP2C19 (Minor) | Minor contribution to oxidative metabolism. | |

| CYP2D6 (Minor) | Minor contribution to oxidative metabolism. |

Mechanistic Studies of this compound Metabolism and Reaction Phenotyping

Mechanistic studies and reaction phenotyping are crucial for a comprehensive understanding of a compound's metabolic fate. Reaction phenotyping aims to identify the specific enzymes responsible for a particular metabolic reaction. visikol.com For this compound, this would involve a series of in vitro assays.

Reaction Phenotyping Approaches:

Recombinant Human CYP Enzymes: Incubating this compound with a panel of individual, expressed human CYP isoforms to determine which enzymes are capable of metabolizing the compound. The rate of substrate depletion or metabolite formation is measured. nih.govbioivt.com

Chemical Inhibition Studies: Utilizing selective chemical inhibitors for specific CYP isoforms in human liver microsomes. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor would indicate the involvement of that particular CYP isoform. visikol.combioivt.com

Correlation Analysis: Correlating the rate of this compound metabolism with the activity of specific CYP isoforms across a panel of individual human liver microsomes.

The general workflow for reaction phenotyping of this compound would involve initial screening with human liver microsomes to confirm metabolism, followed by incubations with recombinant CYPs to identify the primary metabolizing enzymes. Chemical inhibition studies would then be used to confirm these findings in a more complex biological matrix.

| Experimental Approach | Purpose | Expected Outcome for this compound |

| Incubation with Human Liver Microsomes (HLM) | To confirm that the compound is metabolized and to determine the overall rate of metabolism. | Depletion of the parent compound over time, indicating metabolic activity. |

| Incubation with Recombinant CYP Isoforms | To identify the specific CYP enzymes responsible for metabolism. | High rates of metabolism with CYP3A4, and potentially lower rates with CYP1A2, CYP2C19, and CYP2D6. |

| Chemical Inhibition Assays in HLM | To confirm the contribution of specific CYP isoforms in a competitive environment. | Significant inhibition of metabolism by a selective CYP3A4 inhibitor (e.g., ketoconazole). |

Mechanistically, the oxidative metabolism by CYP enzymes is initiated by the abstraction of a hydrogen atom or an electron from the substrate, leading to the formation of a highly reactive intermediate that then combines with an oxygen atom. For this compound, this could occur at the benzylic carbon, leading to aliphatic hydroxylation, or at the aromatic rings, resulting in aromatic hydroxylation.

N Benzyl 4 Hydroxybenzamide As a Chemical Probe and Its Potential in Basic Science

Design and Application of N-benzyl-4-hydroxybenzamide as a Tool for Biological Pathway Interrogation

Direct research specifically identifying this compound as a chemical probe for interrogating biological pathways is not extensively documented in publicly available literature. However, the broader family of benzamide (B126) derivatives is a subject of significant interest in medicinal chemistry and drug discovery for its potential biological activities.

Studies on related compounds show that the benzamide scaffold is a viable starting point for developing new therapeutic agents. For instance, different classes of N-phenylbenzamides have been synthesized and evaluated for antibacterial and antifungal activities. nih.govubaya.ac.id These investigations often involve in silico studies to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, alongside molecular docking to identify potential protein targets. nih.govubaya.ac.id For example, certain N-phenylbenzamides have shown inhibitory activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. nih.govubaya.ac.id

While these findings pertain to related but structurally distinct molecules, they underscore the potential of the benzamide core in designing biologically active compounds. The exploration of this compound would require similar foundational research, starting with broad activity screening followed by more detailed mechanistic studies to determine if it can be a useful tool for probing specific cellular pathways.

This compound in Materials Science Research and Supramolecular Chemistry

The true potential of this compound in materials science lies in the principles of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The structure of this compound contains key functional groups—a hydroxyl group, an amide linkage, and aromatic rings—that are instrumental in forming these interactions.

The parent molecule, 4-hydroxybenzamide (B152061), is known to form predictable hydrogen-bonding patterns called supramolecular synthons. These include:

Amide-amide homosynthons: The amide groups of two molecules can link together.

Amide-acid heterosynthons: If co-crystallized with a carboxylic acid, the amide can form a robust hydrogen-bonded pair with the acid group.

Hydroxyl group interactions: The phenolic hydroxyl group can form hydrogen bonds, often linking molecules into chains or more complex networks.

Steric Influence: The bulky benzyl (B1604629) group would sterically hinder certain hydrogen bond formations that are possible in the parent 4-hydroxybenzamide, potentially favoring other packing arrangements.

π-π Stacking: The presence of two phenyl rings (the benzamide ring and the benzyl ring) introduces the possibility of π-π stacking interactions, where the electron clouds of the aromatic rings align, adding stability to the crystal lattice.

Modified Hydrogen Bonding: While the N-H bond of the amide is now substituted, the amide carbonyl oxygen and the phenolic hydroxyl group remain potent hydrogen bond acceptors and donors, respectively.

While no specific crystal structure for this compound is available in the reviewed literature, analysis of related isomers like N-benzyl-2-hydroxybenzamide confirms the importance of these interactions. In the 2-hydroxy isomer, molecules are linked by N-H···O hydrogen bonds into one-dimensional chains, which are further connected by C-H···O bonds to form sheet-like structures. A strong intramolecular O-H···O hydrogen bond is also a key feature. This demonstrates how the interplay of hydrogen bonding and molecular conformation, dictated by the functional groups, governs the final supramolecular architecture.

Exploration of this compound's Role in Agrochemical Research

There is a strong precedent for the use of benzamide-related structures in the agrochemical sector. The parent compound, 4-hydroxybenzamide, is noted for its application as an intermediate in the production of agrochemicals, including pesticides, herbicides, and fungicides. nbinno.com This suggests that derivatives like this compound are logical candidates for investigation as new agrochemical agents.